molecular formula C47H51NO14 B1235194 3'-epi-Taxol

3'-epi-Taxol

Cat. No.: B1235194
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-PKCHNARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel is a compound extracted from the Pacific yew tree Taxus brevifolia with antineoplastic activity. Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. This agent also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). (NCI04)
Paclitaxel is an antineoplastic agent which acts by inhibitor of cellular mitosis and which currently plays a central role in the therapy of ovarian, breast, and lung cancer. Therapy with paclitaxel has been associated with a low rate of serum enzyme elevations, but has not been clearly linked to cases of clinically apparent acute liver injury.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of β-Hydroxy-α-Amino Acid : This compound is part of a class of β-hydroxy-α-amino acids, crucial in the synthesis of new CCR5 antagonists, and can be efficiently synthesized using asymmetric hydrogenation and intramolecular SN2-type inversion (Makino, Goto, Ohtaka, & Hamada, 2009).
  • Cytotoxic Constituents from Helicteres angustifolia : Compounds structurally related to this molecule have been isolated from Helicteres angustifolia, exhibiting significant inhibitory activities against certain cancer cells (Chen, Tang, Lou, & Zhao, 2006).

Taxol Synthesis and Anticancer Applications

  • Microbial Synthesis for Taxol Side-Chain : Microbial cultures have been employed for the stereoselective reduction of compounds similar to this one, which are potential taxol side-chain synthons, showing significant potential in anticancer applications (Patel et al., 1993).
  • Asymmetric Synthesis for Anticancer Agents : Asymmetric synthesis methods have been developed for the side chain of taxol, a vital anticancer agent, utilizing derivatives of 3-benzoylamino-2-hydroxy-3-phenylpropionic acid (Bunnage, Davies, & Goodwin, 1994).

Chemical Synthesis and Pharmacological Studies

  • Chemical Synthesis for Sterol Derivatives : This compound is related to intermediates useful in the synthesis of sterols with specific oxygen functions, critical in pharmacological and chemical research (Parish, Spike, & Schroepfer, 1977).
  • Metabolism Studies in Animals : Related compounds are part of novel metabolites of benzoic acid in horse urine, providing insights into the metabolism of xenobiotic acids and fatty acids (Marsh et al., 1982).

Properties

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35+,36+,37+,38-,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-PKCHNARUSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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